3-(Furan-2-yl)-3-oxopropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3H,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQUQONMCVOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 3 Furan 2 Yl 3 Oxopropanoic Acid
Keto-Enol Tautomerism and Equilibrium Studies
The structure of 3-(Furan-2-yl)-3-oxopropanoic acid, like other β-dicarbonyl compounds, allows it to exist as a mixture of two rapidly interconverting constitutional isomers, or tautomers: the keto form and the enol form. masterorganicchemistry.com This dynamic equilibrium is known as keto-enol tautomerism. thermofisher.com The keto form contains the ketone and carboxylic acid functionalities, while the enol form is characterized by a hydroxyl group adjacent to a carbon-carbon double bond (C=C-OH). pearson.com
The equilibrium between these two forms is fundamental to the compound's reactivity and is influenced by several factors, including the solvent, temperature, and the nature of substituents. researchgate.netresearchgate.net The interconversion can be catalyzed by either acid or base. masterorganicchemistry.com
Acid-catalyzed tautomerism involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol.
Base-catalyzed tautomerism proceeds via deprotonation of the acidic α-hydrogen to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol.
For most simple aldehydes and ketones, the keto form is overwhelmingly favored at equilibrium. masterorganicchemistry.com However, for β-dicarbonyl compounds such as this compound, the enol form can be significantly stabilized. This stabilization arises from two main effects:
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable, six-membered ring via hydrogen bonding with the carbonyl oxygen of the carboxylic acid group. This internal hydrogen bond is a significant stabilizing factor. thermofisher.com
The position of the keto-enol equilibrium is highly sensitive to the solvent environment. masterorganicchemistry.comresearchgate.net Studies on analogous β-dicarbonyl compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the direct measurement of both tautomers, have established general trends. thermofisher.comasu.edu
| Factor | Influence on Equilibrium | Reason | Supporting Evidence |
|---|---|---|---|
| Solvent Polarity | Non-polar solvents (e.g., CCl₄, Chloroform) favor the enol form. Polar solvents (e.g., Water, DMSO) favor the keto form. | The relatively non-polar enol tautomer is stabilized by intramolecular hydrogen bonding and is more soluble in non-polar solvents. The more polar keto form is better solvated by polar solvent molecules. masterorganicchemistry.comresearchgate.net | NMR studies on acetoacetic acid show enol content ranging from <2% in D₂O to 49% in CCl₄. masterorganicchemistry.com Similar studies on other 1,3-dicarbonyls confirm this trend. researchgate.netresearchgate.net |
| Temperature | Increasing temperature generally shifts the equilibrium toward the keto form. | The intramolecular hydrogen bond that stabilizes the enol form can be disrupted at higher temperatures. | A temperature-variable NMR study of phenylpyruvic acid, a β-keto acid, showed that the percentage of the keto form increased with rising temperature. nih.gov |
| Substituents | Electron-withdrawing groups on the α-carbon can stabilize the enol form. The aromatic furan (B31954) ring provides conjugation. | Electron-withdrawing groups enhance the acidity of the α-hydrogen, facilitating enolization. Conjugation stabilizes the π-system of the enol. thermofisher.com | The presence of the furan ring in this compound is expected to contribute to the stabilization of the enol tautomer through extended conjugation. |
Decarboxylation Pathways and Mechanisms
A hallmark reaction of β-keto acids is their propensity to undergo decarboxylation (loss of CO₂) upon heating. masterorganicchemistry.com This reaction is significantly more facile than for simple carboxylic acids because the β-carbonyl group provides a low-energy mechanistic pathway.
When heated, this compound readily loses carbon dioxide to form 1-(furan-2-yl)ethan-1-one. The generally accepted mechanism for the thermal decarboxylation of a β-keto acid does not involve a charged intermediate but rather proceeds through a cyclic, concerted, six-membered transition state. masterorganicchemistry.comrsc.org
The reaction is thought to occur from the enol tautomer of the carboxylic acid, where the carboxyl proton is transferred to the β-keto oxygen atom simultaneously with the cleavage of the Cα-carboxyl bond. This pericyclic reaction results in the formation of carbon dioxide and an enol intermediate, which then rapidly tautomerizes to the more stable ketone product. masterorganicchemistry.com Studies on analogous compounds show this process can occur even at room temperature, though it is often accelerated by heating. masterorganicchemistry.com For example, the thermal decarboxylation of 2-furoic acid, a related furan-containing acid, is activated at temperatures around 140-160 °C.
The decarboxylation of β-keto acids can also be facilitated by catalysts. This is particularly relevant in the context of ketonization reactions, where β-keto acids are proposed as key intermediates. acs.org
Heterogeneous Catalysis: Metal oxides such as zirconia (ZrO₂) and titania (TiO₂) are effective catalysts for the decarboxylation of carboxylic acids to ketones. acs.orgacs.org The mechanism is believed to involve the formation of a β-keto acid intermediate on the catalyst surface. The metal center on the surface can act as a Lewis acid, coordinating to the β-carbonyl oxygen. This coordination polarizes the keto group and activates it for decarboxylation, stabilizing the developing enolate in the transition state. acs.org While often considered irreversible, there is experimental evidence that this catalytic decarboxylation on metal oxide surfaces can be reversible under certain conditions. bohrium.com
Homogeneous Catalysis: Metal ions in solution can also catalyze the decarboxylation of β-keto acids. google.com Divalent and trivalent metal ions (e.g., Ni²⁺, Cu²⁺, Fe³⁺) can form a chelate with the β-keto acid, involving both the β-carbonyl oxygen and the carboxylate group. This chelation acts similarly to a proton in the uncatalyzed mechanism, stabilizing the transition state and facilitating the elimination of CO₂. google.com Additionally, iron(III) chloride (FeCl₃) has been used to catalyze decarboxylative alkylation reactions of β-keto acids. researchgate.net
Theoretical studies using density functional theory (DFT) and other computational methods have provided significant insight into the decarboxylation mechanism of β-keto acids. nih.gov These studies corroborate the experimental observation of a cyclic transition state for the thermal reaction. nih.govrsc.org
Key findings from computational analyses include:
Transition State Geometry: The transition state is confirmed to be a six-membered ring where the carboxylic proton is transferred to the carbonyl oxygen as the C-C bond breaks. nih.gov
Activation Barriers: The activation barrier for the decarboxylation of a simple β-keto acid like formylacetic acid has been calculated to be around 28.6 kcal/mol. This is a relatively low barrier, consistent with the ease of thermal decarboxylation. nih.gov
Anionic Decarboxylation: Computational models show that the decarboxylation of the corresponding carboxylate anion has a significantly lower activation barrier (e.g., ~20.6 kcal/mol for formylacetate anion). nih.gov This is because the negative charge of the carboxylate repels the forming enolate anion, and no proton transfer is required to stabilize the carbonyl oxygen.
Enzyme Catalysis: In enzymatic systems, such as macrophomate (B1257912) synthase which decarboxylates oxaloacetate, computational studies show that a coordinated metal ion (like Mg²⁺) and surrounding amino acid residues work to stabilize the enol/enolate intermediate and lower the decarboxylation barrier to around 19.7 kcal/mol. rsc.org
These computational models provide a detailed, energetic picture of the reaction pathway, confirming that the structure of β-keto acids is intrinsically primed for decarboxylation through a low-energy, cyclic transition state.
Electrophilic and Nucleophilic Reactions of the β-Keto Acid Functionality
The β-keto acid moiety in this compound possesses both electrophilic and nucleophilic character. The carbonyl carbon is an electrophilic site, while the α-carbon is nucleophilic, especially in its enol or enolate form. This dual reactivity allows it to participate in a variety of reactions, most notably condensations.
The α-carbon of this compound is positioned between two electron-withdrawing groups (the furanoyl ketone and the carboxylic acid), making its protons acidic and the carbon a potent nucleophile once deprotonated. This "active methylene" group readily participates in Knoevenagel condensations with aldehydes and ketones. wikipedia.orgsigmaaldrich.com
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, typically catalyzed by a weak base such as an amine (e.g., piperidine), followed by a dehydration reaction to yield an α,β-unsaturated product. sigmaaldrich.com
In the case of this compound reacting with an aldehyde (R-CHO) or ketone, the reaction would proceed as follows:
A weak amine base removes a proton from the α-carbon of the β-keto acid, forming a nucleophilic enolate.
The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
A β-hydroxy intermediate is formed.
This intermediate undergoes dehydration (elimination of a water molecule) to form a new C=C double bond.
A common variation of this reaction, particularly when a reactant like malonic acid or a β-keto acid is used in a solvent like pyridine, is the Doebner modification. wikipedia.org Under these conditions, the initial condensation is often followed by decarboxylation. Thus, the reaction of this compound with an aldehyde could lead directly to a 3-substituted-1-(furan-2-yl)prop-2-en-1-one product, with the elimination of both water and carbon dioxide.
Recent studies have demonstrated the utility of this reaction, for example, in the solvent-free Knoevenagel condensation between furan derivatives (like 5-hydroxymethylfurfural) and other active methylene (B1212753) compounds using carbonate catalysts. mdpi.com Similarly, the reaction of ethyl acetoacetate (B1235776) (a β-keto ester) with salicylaldehyde (B1680747) is a classic demonstration that produces a coumarin (B35378) derivative, highlighting the synthetic utility of this condensation. youtube.com
Reactions Involving Superacidic Conditions in Related Furanic Systems
While specific studies on this compound in superacidic media are not detailed in the reviewed literature, extensive research on closely related 3-(furan-2-yl)propenoic acids provides significant insight into the potential reaction mechanisms. nih.govresearchgate.net In the presence of Brønsted superacids like triflic acid (TfOH), these furan derivatives undergo superelectrophilic activation. nih.govresearchgate.netresearchgate.net
The proposed mechanism involves the protonation of both the carbonyl oxygen and a carbon atom on the furan ring, creating a highly reactive O,C-diprotonated species. nih.govresearchgate.net This dicationic intermediate is a powerful electrophile that can react with arenes (aromatic hydrocarbons) in a Friedel-Crafts-type reaction. The reaction results in the hydroarylation of the system, where the arene adds across the carbon-carbon double bond of the propenoic acid side chain. nih.govnih.gov
For instance, the reaction of 3-(furan-2-yl)propenoic acid with benzene (B151609) in the presence of various acids has been studied, with Lewis acids like AlCl₃ and AlBr₃ also proving effective, sometimes yielding better results than TfOH. nih.gov However, strong acids like H₂SO₄ can lead to the formation of oligomeric materials, highlighting the sensitivity of the furan ring. nih.gov Trifluoroacetic acid was found to be insufficient to promote the reaction. nih.gov
The table below summarizes the outcomes of reacting 3-(furan-2-yl)propenoic acid with benzene under different acidic conditions to form 3-(Furan-2-yl)-3-phenylpropanoic acid.
| Acid Catalyst | Conditions | Yield of 3-(Furan-2-yl)-3-phenylpropanoic acid | Reference |
|---|---|---|---|
| AlCl₃ | Room Temperature, 1 hr | 65% | nih.gov |
| AlBr₃ | Room Temperature, 1 hr | 52% | nih.gov |
| TfOH | Room Temperature, 1 hr | 33% | nih.gov |
| H₂SO₄ | - | Oligomeric Materials | nih.gov |
| FeBr₃ | - | Oligomeric Materials | nih.gov |
| CF₃COOH | - | No Reaction | nih.gov |
These findings suggest that under superacidic conditions, this compound would likely be protonated, although its specific reaction pathways would require further investigation.
Stability and Degradation Pathways
The stability of this compound is influenced by temperature, pH, and the presence of catalysts. As a furan derivative, the core ring structure is susceptible to degradation, particularly under acidic conditions which can lead to ring-opening and polymerization. pharmaguideline.comresearchgate.net The antioxidative nature of the furan moiety also contributes to its inherent instability. researchgate.net
Key degradation pathways for furan compounds include:
Thermal Decarboxylation: The most anticipated degradation pathway for this compound upon heating is decarboxylation, due to the β-keto acid structure. Studies on a similar compound, 2-furoic acid, show that it undergoes decarboxylation to form furan at temperatures starting from 140-160 °C. nih.gov This suggests that this compound would likely decompose to 2-acetylfuran (B1664036) and carbon dioxide under thermal stress.
Molecular Ring-Opening: Quantum chemical studies on substituted furans, such as 2-furfuryl alcohol and 5-methyl furfural (B47365), indicate that decomposition can occur via a ring-opening isomerization reaction. researchgate.netugent.be The presence of oxygenated substituents on the furan ring is known to influence the rate and mechanism of these molecular decomposition pathways. researchgate.net
Radical Chemistry: At higher temperatures, radical-based degradation becomes significant. For furan derivatives with oxygenated side chains, the bond dissociation energies are lower, making radical formation more favorable. ugent.be Experimental analysis of the pyrolysis of compounds like 2-furfuryl alcohol has confirmed the formation of various radical intermediates starting at temperatures around 923 K. researchgate.netugent.be
Dimerization and Further Reactions: The thermal decomposition of related compounds like 5-hydroxymethylfurfural (B1680220) (HMF) has been shown to proceed through dimerization, followed by degradation of the dimer to other furanic products. nih.gov
The table below outlines the bond dissociation energies (BDE) for the weakest bonds in several furan derivatives, illustrating how substituents affect stability. Lower BDE values indicate a higher propensity for radical-initiated decomposition.
| Compound | Weakest Bond | Bond Dissociation Energy (kJ mol⁻¹) | Reference |
|---|---|---|---|
| Furan | C-H (ring) | 497 | ugent.be |
| Furfural | C-H (ring) | 380 | ugent.be |
| 2-Methyl furan | C-H (methyl group) | 356 | ugent.be |
| 5-Methyl furfural | C-H (ring) | 351 | ugent.be |
| 2-Furfuryl alcohol | O-H | 322 | ugent.be |
Derivatization Strategies and Analogue Synthesis
Esterification and Amidation Reactions
The carboxylic acid functionality of 3-(furan-2-yl)-3-oxopropanoic acid and its analogs is a prime site for derivatization through esterification and amidation.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to modify the compound's polarity and steric properties. For the closely related 3-(furan-2-yl)propenoic acids, esterification can be readily achieved. A general method involves treating the acid with dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) in methanol. This reaction proceeds smoothly at elevated temperatures (e.g., 60 °C) to yield the corresponding methyl esters. mdpi.com For instance, 3-(furan-2-yl)propenoic acid can be converted to its methyl ester using this approach. mdpi.com
Amidation: The synthesis of amides from this compound introduces a key functional group for building more complex molecules, including those with potential biological activity. Standard peptide coupling reagents are effective for this transformation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate readily reacts with a primary or secondary amine to form the desired amide with high yields and typically short reaction times. fishersci.co.uk This methodology has been applied to synthesize a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives, which were evaluated for their activity as NMDA receptor glycine (B1666218) site agonists. nih.gov
A general procedure for amidation using a carbodiimide (B86325) coupling agent is outlined in the table below.
Table 1: General Protocol for Amidation
| Step | Procedure |
|---|---|
| 1. Activation | Dissolve the carboxylic acid in a suitable aprotic solvent (e.g., DMF). |
| 2. Reagent Addition | Add a base (e.g., DIEA, TEA) and the coupling reagent (e.g., EDC/HOBt). |
| 3. Amine Addition | Introduce the desired amine to the reaction mixture. |
| 4. Reaction | Stir at room temperature for a designated period (e.g., 30-60 minutes). |
| 5. Work-up | Quench the reaction with water and extract the amide product with an organic solvent. |
Formation of Substituted Propanoic Acid Derivatives Bearing Furan-2-yl Moieties
A significant advancement in the derivatization of this scaffold is the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. This is typically achieved through the hydroarylation of the carbon-carbon double bond present in the precursor, 3-(furan-2-yl)propenoic acid, or its esters. nih.govresearchgate.net This reaction, often catalyzed by strong Brønsted acids like triflic acid (TfOH) or Lewis acids such as aluminum chloride (AlCl₃), follows a Friedel-Crafts-type mechanism. mdpi.comresearchgate.net
Under superelectrophilic activation conditions, the 3-(furan-2-yl)propenoic acid derivative is protonated, generating a reactive cationic intermediate. mdpi.comnih.gov This electrophilic species then reacts with an aromatic compound (arene) to form the new carbon-carbon bond at the 3-position of the propanoic acid chain. mdpi.com A variety of arenes, including benzene (B151609) and methylated benzenes, can be used to generate a library of substituted propanoic acid derivatives. researchgate.net The choice of acid catalyst and reaction conditions can significantly influence the yield of the desired product. researchgate.net For example, the reaction of 3-(furan-2-yl)propenoic acid with benzene has been shown to yield 3-phenyl-3-(furan-2-yl)propanoic acid, with AlCl₃ providing higher yields compared to other acids under certain conditions. researchgate.net
Table 2: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
| Starting Material | Arene | Catalyst | Product |
|---|---|---|---|
| 3-(Furan-2-yl)propenoic acid | Benzene | TfOH | 3-(Furan-2-yl)-3-phenylpropanoic acid |
| 3-(Furan-2-yl)propenoic acid | Benzene | AlCl₃ | 3-(Furan-2-yl)-3-phenylpropanoic acid |
| 3-(Furan-2-yl)propenoic acid | Toluene | TfOH | 3-(Furan-2-yl)-3-(p-tolyl)propanoic acid |
| 3-(Furan-2-yl)propenoic acid | m-Xylene | TfOH | 3-(2,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid |
This table is illustrative of the types of derivatives that can be synthesized.
Cyclization Reactions to Form Fused Heterocyclic Systems
The reactive nature of this compound derivatives makes them valuable precursors for constructing more complex, fused heterocyclic systems. One notable strategy involves the oxidative dearomatization of the furan (B31954) ring in 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, which are related to the target acid. nih.gov This dearomatization leads to the formation of di(het)aryl-substituted 2-ene-1,4,7-triones. nih.gov These intermediates can then undergo an unusual intramolecular cyclization, akin to the Paal-Knorr synthesis, to generate a new, highly substituted furan ring. nih.govresearchgate.net This process ultimately transforms the initial furan-containing linear molecule into a more complex structure containing a new furan ring. nih.gov
The versatility of furan derivatives in multicomponent reactions (MCRs) also opens pathways to diverse heterocyclic frameworks. Tetronic acid, a related 4-hydroxy-[5H]furan-2-one, is widely used as a building block in MCRs to synthesize various heterocycles, highlighting the potential of furan-based synthons in combinatorial chemistry. semanticscholar.org While direct cyclization of this compound into fused systems is less commonly documented, its derivatives serve as key intermediates. For instance, related coumarin-fused heterocyclic systems have been synthesized through various cyclization strategies, indicating the potential for similar transformations starting from furan-based precursors. mdpi.com
Functionalization at the Furan Ring and Side Chain (e.g., photooxygenation)
Beyond reactions at the carboxylic acid and side chain, the furan ring itself is susceptible to functionalization, most notably through oxidation reactions. Oxidative dearomatization of the furan ring in derivatives like 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can be achieved using reagents such as m-chloroperoxybenzoic acid (m-CPBA). nih.gov This reaction is a key step in the synthesis of substituted 4-(furan-2-yl)but-3-en-2-ones, proceeding through a spiro-intermediate. nih.gov
Photooxygenation represents another powerful method for the functionalization of the furan ring. This process typically involves the reaction of the furan moiety with singlet oxygen, generated photochemically in the presence of a sensitizer. This reaction can lead to the formation of various oxidized products, depending on the substrate and reaction conditions. While specific studies on the photooxygenation of this compound are not prevalent, research on related furan-containing compounds demonstrates the utility of this approach. For example, the photooxygenation of (β-keto)-2-substituted furans is a known method for synthesizing functionalized 3(2H)-furanones. This highlights a potential pathway for transforming the furan-2-yl-keto group in the target molecule into a different heterocyclic core.
Furthermore, the side chain can also be functionalized. For example, the hydration of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acid can occur under certain acidic conditions, introducing a hydroxyl group to the side chain. mdpi.com
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-(Furan-2-yl)-3-oxopropanoic acid. A key structural feature of this molecule is its existence as a mixture of keto and enol tautomers in solution. NMR is particularly well-suited to analyze this equilibrium because the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form. asu.eduencyclopedia.pub
The equilibrium is characterized by the intramolecular transfer of a proton from the methylene (B1212753) group (α-carbon) to one of the carbonyl oxygens, resulting in the formation of a hydroxyl group and a carbon-carbon double bond. The relative stability and proportion of each tautomer can be influenced by factors such as the solvent and temperature. asu.edu
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, distinct sets of signals are expected for the keto and enol forms.
In the keto form , the methylene protons (H-2) adjacent to the two carbonyl groups would typically appear as a singlet. The three protons on the furan (B31954) ring would present as distinct multiplets, corresponding to H-3', H-4', and H-5'. The carboxylic acid proton is often broad and its chemical shift is highly dependent on concentration and solvent.
The enol form would show a characteristic vinylic proton signal (at C-2) instead of the methylene signal. The furan ring protons would remain, though their chemical shifts might be slightly altered compared to the keto form. A new signal for the enolic hydroxyl group would also be present, which, like the carboxylic acid proton, is often broad.
By integrating the area under the signals corresponding to unique protons of the keto and enol forms (e.g., the methylene singlet vs. the vinylic singlet), the equilibrium constant (Keq = [enol]/[keto]) can be calculated, providing a quantitative measure of the tautomeric composition. thermofisher.com
Table 1: Expected ¹H NMR Data for this compound Tautomers This table is a representation of expected values based on typical chemical shifts for the functional groups and data from related compounds.
| Assignment | Tautomer | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Methylene Protons (-CH₂-) | Keto | ~3.5 - 4.0 | Singlet (s) |
| Vinylic Proton (=CH-) | Enol | ~5.0 - 5.5 | Singlet (s) |
| Furan Proton (H-4') | Both | ~6.4 - 6.6 | Doublet of doublets (dd) |
| Furan Proton (H-3') | Both | ~6.6 - 6.8 | Doublet (d) |
| Furan Proton (H-5') | Both | ~7.4 - 7.6 | Doublet (d) |
| Carboxylic Acid Proton (-COOH) | Both | Variable (broad) | Singlet (s) |
| Enolic Proton (-OH) | Enol | Variable (broad) | Singlet (s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal.
For this compound, the spectrum would show signals for the two carbonyl carbons (ketone and carboxylic acid), the furan ring carbons, and the α-carbon. The chemical shifts of these carbons differ between the keto and enol forms.
Keto Form: Will show signals for a ketonic carbonyl (C-3, ~190-200 ppm), a carboxylic acid carbonyl (C-1, ~170-180 ppm), and a methylene carbon (C-2, ~45-55 ppm).
Enol Form: The C-3 carbon will shift upfield into the range for an oxygen-bearing sp² carbon (~160-170 ppm), while the C-2 carbon will shift downfield into the vinylic region (~90-100 ppm).
The furan ring carbons typically appear in the aromatic/heteroaromatic region of the spectrum (~110-150 ppm). For instance, in 3-aryl-3-(furan-2-yl)propanoic acid derivatives, furan carbon signals have been observed at approximately δ 106.0, 110.3, 141.9, and 156.0 ppm. mdpi.com
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Tautomers This table is a representation of expected values based on typical chemical shifts and data from related compounds. mdpi.comchemguide.co.uk
| Carbon Atom | Tautomer | Expected Chemical Shift (δ, ppm) |
| C-1 (Carboxylic Acid) | Both | 170 - 180 |
| C-2 (α-Carbon) | Keto | 45 - 55 |
| Enol | 90 - 100 | |
| C-3 (Ketone/Enol) | Keto | 190 - 200 |
| Enol | 160 - 170 | |
| C-2' (Furan) | Both | ~150 - 155 |
| C-3' (Furan) | Both | ~110 - 115 |
| C-4' (Furan) | Both | ~112 - 118 |
| C-5' (Furan) | Both | ~142 - 147 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and furan groups.
The presence of both a carboxylic acid and a ketone will lead to strong absorptions in the carbonyl region (1650-1800 cm⁻¹). The carboxylic acid O-H bond will produce a very broad absorption band over a wide range (2500-3300 cm⁻¹), which will overlap with the C-H stretching vibrations. The furan ring will have characteristic C-O and C-H stretching absorptions. In related 3-(furan-2-yl)propenoic acid derivatives, a broad O-H stretch around 3000 cm⁻¹ and a strong C=O stretch near 1700 cm⁻¹ have been reported. mdpi.com
Table 3: Characteristic IR Absorption Bands for this compound This table is a representation of expected values based on standard IR correlation tables and data from related compounds. mdpi.com
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 | Strong |
| Ketone (C=O) | C=O Stretch | 1710 - 1730 | Strong |
| Furan Ring | C-O-C Stretch | 1000 - 1300 | Strong |
| Furan Ring / Alkane | C-H Stretch | 2850 - 3150 | Medium-Weak |
| Alkene (Enol form) | C=C Stretch | 1640 - 1680 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.
For this compound (molecular formula C₇H₆O₄), the calculated monoisotopic molecular weight is approximately 154.02 g/mol . The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) corresponding to this mass.
The fragmentation of the molecule under ionization would likely proceed through several pathways, including:
Decarboxylation: Loss of a CO₂ molecule (44 Da) from the carboxylic acid group.
Loss of water: Elimination of H₂O (18 Da).
Cleavage of the furan ring: The furan ring can undergo characteristic fragmentation.
Furoyl cation formation: Cleavage between C-2 and C-3 could lead to the formation of a stable furoyl cation (m/z = 95).
Data for the related ethyl ester, ethyl 3-(furan-2-yl)-3-oxopropanoate (C₉H₁₀O₄, MW=182.17 g/mol ), shows predicted m/z values for various adducts, such as [M+H]⁺ at 183.06518 and [M+Na]⁺ at 205.04712. uni.lu GC-MS analysis of a related propenoic acid derivative (MW=138 g/mol ) showed a molecular ion peak at m/z 138 and major fragments at 121, 110, 92, and 81, indicating losses related to the carboxyl group and other cleavages. mdpi.com
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₇H₆O₄ | - |
| Molecular Weight | 154.12 g/mol | - |
| Expected Molecular Ion ([M]⁺) | ~154 | - |
| Expected Protonated Molecule ([M+H]⁺) | ~155 | - |
| Key Fragment (Furoyl cation, [C₅H₃O₂]⁺) | 95 | - |
| Key Fragment (Loss of CO₂) | 110 | - |
X-ray Crystallography for Solid-State Structure Determination of Relevant Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound itself is not described in the searched literature, analysis of relevant derivatives provides valuable insight into the expected solid-state conformation and intermolecular interactions.
Studies on derivatives containing furan rings often reveal important structural features. For example, the crystal structure of N-(diethylcarbamothioyl)furan-2-carboxamide showed that the furan ring is nearly coplanar with the adjacent carboxamide group, a planarity facilitated by an intramolecular hydrogen bond. bohrium.comresearchgate.net In the crystal lattice, molecules can form dimers or chains through intermolecular hydrogen bonds. researchgate.net
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and other chemical characteristics with high accuracy. niscpr.res.inscispace.com For 3-(Furan-2-yl)-3-oxopropanoic acid, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), are instrumental in elucidating its fundamental chemical nature. niscpr.res.inresearchgate.netlongdom.org
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of the molecule that can be interconverted by rotation around single bonds. These studies are essential for understanding how the molecule's shape influences its physical and chemical properties. DFT calculations have been successfully used to optimize the geometries of similar furan-containing compounds, providing a reliable basis for further computational analysis. scispace.comresearchgate.net
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. niscpr.res.inresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. niscpr.res.in
For this compound, the HOMO is expected to be localized on the electron-rich furan (B31954) ring, while the LUMO would likely be centered on the electron-withdrawing keto-acid moiety. The HOMO-LUMO energy gap can be calculated using DFT methods, providing insights into the molecule's electronic transitions and its potential to engage in various chemical reactions. researchgate.netlibretexts.org This analysis helps in understanding intramolecular charge transfer processes within the molecule. researchgate.net
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability |
Mulliken Atomic Charge Distribution
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. niscpr.res.infiu.edu This analysis provides a picture of the electron distribution and helps to identify the electrophilic and nucleophilic centers in the molecule. researchgate.netresearchgate.net The calculated charges are dependent on the basis set used in the computation. niscpr.res.in For this compound, the oxygen atoms of the carbonyl and carboxyl groups are expected to carry significant negative charges, making them nucleophilic sites. Conversely, the carbon atoms bonded to these oxygen atoms will exhibit positive charges, marking them as electrophilic centers. The hydrogen atom of the carboxylic acid group is also expected to have a notable positive charge. niscpr.res.in
| Atom | Predicted Charge | Chemical Role |
|---|---|---|
| Carbonyl Oxygen | Negative | Nucleophilic center |
| Carboxyl Oxygen | Negative | Nucleophilic center |
| Carbonyl Carbon | Positive | Electrophilic center |
| Carboxyl Carbon | Positive | Electrophilic center |
| Acidic Hydrogen | Positive | Protic site |
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental data to confirm the molecular structure and understand its electronic properties.
Infrared (IR) Spectroscopy : Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. longdom.org These calculations help in assigning the observed experimental IR bands to specific vibrational modes of the molecule, such as the stretching and bending of C=O, C-O, C-H, and O-H bonds. While harmonic frequency calculations are a common starting point, more accurate predictions may require anharmonic calculations or the use of empirical scaling factors. arxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. longdom.orgglobalresearchonline.net By predicting the ¹H and ¹³C NMR spectra, researchers can assign the signals in the experimental spectra to specific atoms in this compound, aiding in its structural elucidation. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy : Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. researchgate.netglobalresearchonline.net These calculations provide information about the electronic transitions, including the absorption wavelengths (λmax) and oscillator strengths. For this compound, TD-DFT can predict the π→π* transitions responsible for its UV absorption, which are influenced by the conjugated system of the furan ring and the carbonyl group. globalresearchonline.net Machine learning models are also emerging as a tool for predicting UV-Vis spectra. dntb.gov.ua
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. Transition state calculations are used to determine the energy barrier of a reaction, providing insights into its feasibility and kinetics.
For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be employed to model the reaction pathway. For instance, in reactions like the hydroarylation of related furan derivatives, DFT studies have been used to investigate the O,C-diprotonated forms as reactive electrophilic species. nih.govresearchgate.netresearchgate.net These calculations help in understanding the role of catalysts and reaction conditions by mapping out the energetic profile of the entire reaction mechanism.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.deresearchgate.net This method provides a chemically intuitive picture of bonding and electron delocalization.
Key insights from NBO analysis include:
Hybridization and Bonding : It details the hybridization of atomic orbitals that form the chemical bonds and lone pairs. wisc.edu
Donor-Acceptor Interactions : NBO analysis quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de The stabilization energy associated with these interactions, calculated using second-order perturbation theory, reveals the significance of hyperconjugative effects. researchgate.netrsc.org For this compound, this would include interactions between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent sigma bonds.
Lewis Structure Description : The analysis provides a percentage of the total electron density that is described by the natural Lewis structure, indicating how well the molecule is represented by a simple bonding model. wisc.edu
NBO analysis offers a detailed understanding of the intramolecular interactions that govern the structure, stability, and reactivity of this compound. southampton.ac.uk
Theoretical Insights into Tautomeric Preferences
The tautomeric landscape of this compound is dominated by the equilibrium between its keto and enol forms. As a β-keto acid, it can exist as the diketo tautomer or as one of two possible enol tautomers. Computational chemistry and theoretical studies provide significant insights into the relative stabilities of these forms and the energetic barriers for their interconversion. While direct theoretical studies specifically targeting this compound are not prominent in existing literature, a wealth of data on analogous furan-containing β-dicarbonyls and other β-diketones allows for a robust theoretical projection of its tautomeric behavior.
The keto-enol tautomerism in such systems is governed by a delicate balance of electronic and structural factors. libretexts.orgyoutube.com The enol form is often stabilized by two primary factors: the formation of a six-membered pseudo-aromatic ring via a strong intramolecular hydrogen bond and the presence of an extended π-conjugated system. youtube.comnih.gov In the case of this compound, the furan ring can participate in this conjugation, further stabilizing the enol tautomer.
Theoretical investigations, typically employing Density Functional Theory (DFT), are instrumental in quantifying the energetic differences between tautomers. rsc.orgorientjchem.org These studies calculate the relative electronic energies, enthalpies, and Gibbs free energies of the different forms in the gas phase and in various solvents to predict the predominant species at equilibrium.
Research Findings from Analogous Systems
Studies on furan-containing β-keto-enol derivatives consistently show a strong preference for the enol form. Experimental NMR data, supported by theoretical rationales, indicate that these compounds exist almost exclusively as the enol tautomer (>90%) in solution. nih.govacs.org This pronounced stability is attributed to the synergistic effects of the intramolecular hydrogen bond and conjugation. nih.govacs.org
Computational studies on other β-dicarbonyl compounds provide quantitative data that illustrates these preferences. For instance, DFT calculations on 3-phenyl-2,4-pentanedione (B1582117), a structurally related β-diketone, have been performed to determine the relative stabilities of its keto and enol forms in the gas phase and in different solvents. The results consistently show the enol form to be more stable. Polar solvents tend to slightly reduce the stability of the enol form relative to the keto form, as they can disrupt the internal hydrogen bond of the enol while stabilizing the more polar keto tautomer through intermolecular interactions. orientjchem.orgresearchgate.net
The tables below present data from a DFT study (B3LYP/6-31+g(d) level of theory) on 3-phenyl-2,4-pentanedione, which serves as a model to understand the likely energetic landscape for the tautomerism of this compound. researchgate.net
Table 1: Calculated Relative Electronic Energies (ΔE) between Enol and Keto Tautomers of an Analogous β-Diketone (3-Phenyl-2,4-pentanedione)
| Phase / Solvent | ΔE (Enol - Keto) (kcal/mol) | Predominant Tautomer |
| Gas Phase | -17.89 | Enol |
| Cyclohexane | -17.34 | Enol |
| Carbon Tetrachloride | -17.27 | Enol |
| Methanol | -16.55 | Enol |
| Water | -16.50 | Enol |
Data sourced from a computational study on 3-phenyl-2,4-pentanedione and is intended to be illustrative for this compound. researchgate.net
Furthermore, theoretical calculations can elucidate the kinetic aspect of the tautomerization by determining the activation energy (Ea) for the interconversion. The transition state for this proton transfer typically involves a four-membered ring. orientjchem.orgresearchgate.net The calculated energy barriers are generally high, indicating that the interconversion is slow under neutral conditions. researchgate.net
Table 2: Calculated Activation Energy Barriers (Ea) for the Keto-to-Enol Tautomerization of an Analogous β-Diketone (3-Phenyl-2,4-pentanedione)
| Phase / Solvent | Activation Energy (Ea) (kcal/mol) |
| Gas Phase | 30.61 |
| Cyclohexane | 30.82 |
| Carbon Tetrachloride | 30.84 |
| Methanol | 31.23 |
| Water | 31.26 |
Data sourced from a computational study on 3-phenyl-2,4-pentanedione and is intended to be illustrative for this compound. researchgate.net
Advanced Applications in Organic Synthesis and Material Science
Role as Versatile Intermediates in Multi-Step Organic Synthesis
3-(Furan-2-yl)-3-oxopropanoic acid and its derivatives are valuable building blocks in organic synthesis due to the reactive nature of the furan (B31954) ring and the carboxylic acid functionality. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, can participate in a variety of reactions, including cycloadditions, electrophilic substitutions, and ring-opening reactions. This versatility allows for the construction of diverse and complex molecular architectures.
A key application of these compounds lies in their use as starting materials for the synthesis of more elaborate molecules. For instance, derivatives of 3-(furan-2-yl)propenoic acids can undergo hydroarylation reactions with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). mdpi.comresearchgate.netdntb.gov.uanih.gov This process adds an aryl group to the carbon-carbon double bond, leading to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comresearchgate.netdntb.gov.uanih.gov These products themselves can serve as intermediates for further synthetic transformations.
The general scheme for this hydroarylation reaction can be represented as follows:

Image Source: MDPI, Molecules 2022, 27(14), 4612
The reaction conditions for such transformations can be optimized by varying the acid catalyst and reaction time. For example, the synthesis of 3-(furan-2-yl)-3-phenylpropanoic acid from its propenoic acid precursor has been achieved using different Lewis and Brønsted acids, with AlCl₃ sometimes providing higher yields than TfOH. nih.gov
Table 1: Catalyst Effect on the Synthesis of 3-(Furan-2-yl)-3-phenylpropanoic acid
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| AlCl₃ | 1 | 65 |
| AlCl₃ | 4 | 47 |
| AlBr₃ | 1 | 52 |
This table is based on data from Molecules 2022, 27, 4612. nih.gov
The versatility of these furan-containing intermediates extends to their ability to undergo oxidative dearomatization, followed by cyclization, to form other complex heterocyclic systems. nih.gov This highlights their role as pivotal precursors in the synthesis of a wide array of organic compounds.
Precursors for Complex Furan-Derived Natural Products and Analogs (e.g., nonactic acid derivatives)
The furan nucleus is a common structural motif in a variety of naturally occurring compounds, many of which exhibit significant biological activity. nih.govnih.gov Consequently, this compound and its derivatives are valuable starting materials for the total synthesis of these natural products and their analogs.
While direct synthesis of nonactic acid from this compound is not explicitly detailed in the provided search results, the general principle of using furan-containing building blocks for the synthesis of complex natural products is well-established. nih.govrsc.org For example, a concise total synthesis of eight different 2,4-disubstituted furan-derived natural products has been demonstrated using hydroxyoxetanyl ketones as key intermediates, which themselves can be derived from furan precursors. rsc.org This approach underscores the strategic importance of furan derivatives in accessing complex molecular targets.
The synthesis of various furan-containing natural products often involves multi-step sequences that leverage the unique reactivity of the furan ring. These syntheses can include transformations like selective cross-ketol additions and dehydrative cycloisomerization to construct the core furan structure. rsc.org
Synthetic Utility in the Development of New Pharmacophores and Chemical Probes
Design and Synthesis of Derivatives for Biological Investigations
The inherent reactivity of this compound allows for the systematic modification of its structure to create libraries of derivatives for biological screening. These derivatives can be designed to probe interactions with specific biological targets, acting as potential new pharmacophores or chemical probes.
A notable example is the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have been investigated for their antimicrobial properties. mdpi.comresearchgate.netdntb.gov.uanih.gov By reacting 3-(furan-2-yl)propenoic acids with various arenes, a range of compounds with different substitution patterns on the aryl ring can be generated. mdpi.comresearchgate.netnih.gov These derivatives have shown promising activity against various microbes.
Table 2: Antimicrobial Activity of a 3-Aryl-3-(furan-2-yl)propanoic Acid Derivative
| Microorganism | Activity | Concentration |
|---|---|---|
| Candida albicans | Good antimicrobial activity | 64 µg/mL |
| Escherichia coli | Suppressed | 64 µg/mL |
This table is based on data from Molecules 2022, 27, 4612. mdpi.comdntb.gov.uanih.govnih.gov
The synthesis of these derivatives often involves straightforward, one-pot procedures, making this scaffold attractive for generating chemical diversity for biological testing. mdpi.com The ability to readily introduce different functional groups allows for the exploration of structure-activity relationships (SAR), a crucial aspect of drug discovery and chemical biology. researchgate.net
Scaffolds for Materials Science and Advanced Chemical Systems
The furan ring is not only a key component in biologically active molecules but also a valuable building block for functional materials. ntu.edu.sg Furan-based polymers and materials are gaining attention as sustainable alternatives to their petroleum-derived counterparts. ntu.edu.sg The rigid and planar structure of the furan ring can be exploited to create materials with interesting electronic and optical properties.
While the direct application of this compound in materials science is an emerging area, its potential as a monomer or a precursor to monomers for polymerization is significant. The carboxylic acid group can be used for esterification or amidation reactions to link furan units together, forming polyesters or polyamides. Furthermore, the furan ring itself can be incorporated into larger conjugated systems for applications in organic electronics. ntu.edu.sg
The development of three-dimensional (3D) scaffolds for applications like tissue engineering often relies on porous materials that can support cell growth. nih.govnih.gov While not directly demonstrated for this compound, the principles of using organic molecules to build up complex, functional scaffolds are relevant. The ability to tailor the chemical and physical properties of furan-based polymers could lead to the development of novel biomaterials with specific functionalities. nih.gov
Conclusion and Future Perspectives
Synthesis and Reactivity: Challenges and Opportunities
The synthesis of 3-(Furan-2-yl)-3-oxopropanoic acid presents unique challenges and opportunities rooted in the inherent chemical nature of the furan (B31954) ring and the β-keto acid moiety.
Challenges:
The primary challenge in the synthesis of furan-containing β-keto acids lies in the sensitivity of the furan ring to acidic and oxidative conditions, which are often employed in traditional β-keto ester and acid syntheses. Strong acids can lead to polymerization or ring-opening of the furan moiety. Furthermore, the β-keto acid functionality is prone to decarboxylation, especially upon heating, which can complicate purification and storage. youtube.comyoutube.com
Opportunities:
Despite these challenges, several synthetic opportunities exist. The starting materials, such as 2-acetylfuran (B1664036), are readily available from biomass-derived furfural (B47365). mdpi.comresearchgate.net The reactivity of the dicarbonyl system opens doors for a variety of transformations. For instance, the active methylene (B1212753) group can be a site for alkylation or condensation reactions, allowing for the introduction of diverse substituents. The inherent propensity for decarboxylation can also be harnessed as a strategic tool to generate 2-acetylfuran derivatives. youtube.comyoutube.com
Emerging Methodologies for Furan-Containing β-Keto Acid Transformations
Recent advancements in synthetic organic chemistry offer promising avenues for the transformation of furan-containing β-keto acids like this compound.
Palladium-catalyzed reactions of allylic esters of β-keto acids have emerged as a powerful tool for carbon-carbon bond formation. nih.gov This methodology could be adapted to the furan series, allowing for the generation of palladium enolates from this compound derivatives, which can then participate in a variety of coupling reactions. nih.gov Furthermore, decarboxylative coupling reactions, which utilize the inherent reactivity of β-keto acids, are gaining prominence. nih.gov These methods, often catalyzed by transition metals, enable the formation of new C-C bonds by coupling the enolate generated upon decarboxylation with various electrophiles.
Catalytic C-acylation of enol silyl (B83357) ethers or ketene (B1206846) silyl acetals represents another modern approach to synthesize and functionalize β-keto esters, which are direct precursors to β-keto acids. organic-chemistry.org These methods often proceed under mild conditions, which would be beneficial for the sensitive furan ring.
Potential for Novel Structural Motifs and Functional Materials
The unique structural and electronic properties of the furan ring, combined with the reactive β-keto acid functionality, make this compound a valuable precursor for novel structural motifs and functional materials.
Novel Structural Motifs:
The dicarbonyl moiety can be utilized in condensation reactions with hydrazines, hydroxylamines, or other binucleophiles to construct a variety of five- and six-membered heterocyclic rings. This opens up possibilities for the synthesis of novel furan-appended pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in medicinal chemistry. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation of related propenoic acids demonstrates the potential to create complex molecular architectures. mdpi.comresearchgate.netnih.govnih.gov
Functional Materials:
Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. acs.orgmdpi.com The dicarboxylic acid derivative of furan, 2,5-furandicarboxylic acid (FDCA), is a key monomer for the production of polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) with excellent barrier properties. rsc.orgwur.nl While not a direct precursor, the chemistry of this compound can inspire the development of new furan-containing monomers. For example, its derivatives could be used to introduce specific functionalities into polymer backbones, leading to materials with tailored thermal or mechanical properties. acs.org
Interdisciplinary Research Avenues
The chemical scaffold of this compound and its derivatives holds significant potential for interdisciplinary research, particularly in the fields of medicinal chemistry and materials science.
Medicinal Chemistry:
Numerous furan derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. nih.govresearchgate.netnih.govutripoli.edu.ly Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown promising antimicrobial activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. mdpi.comnih.govutripoli.edu.ly This suggests that this compound could serve as a key starting material for the development of new therapeutic agents. Its structure could be systematically modified to optimize biological activity and explore structure-activity relationships.
Materials Science:
The ability of furan compounds to act as dienes in Diels-Alder reactions provides a unique opportunity for the development of self-healing polymers and other smart materials. rsc.org The furan moiety can be incorporated into a polymer backbone, and upon damage, a retro-Diels-Alder reaction can occur, followed by a forward reaction to repair the material. The functional groups of this compound could be used to anchor it into polymer networks, imparting these desirable properties.
Q & A
Q. What are the common synthetic routes for preparing 3-(Furan-2-yl)-3-oxopropanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves oxidation of 3-(furan-2-yl)-3-hydroxypropanoic acid derivatives using oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. For example, β-hydroxy intermediates can undergo oxidation under acidic conditions to yield the β-ketoacid . Alternatively, Claisen condensation between furan-2-carbonyl chloride and malonic acid derivatives may be employed, requiring anhydrous conditions and catalysts like pyridine. Optimization involves adjusting temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DCM), and stoichiometry to maximize yield and minimize side reactions like decarboxylation .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?
- ¹H/¹³C NMR : The β-keto group (C=O) appears as a deshielded carbon at ~200 ppm in ¹³C NMR. The furan ring protons resonate as distinct aromatic signals (δ 6.3–7.4 ppm).
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (conjugated keto-enol tautomerism).
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ is expected at m/z 168.1 (C₇H₆O₄), with fragmentation peaks corresponding to decarboxylation (loss of CO₂, m/z 124.1) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and tautomeric equilibrium of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model keto-enol tautomerism by calculating energy differences between tautomers. For example, exact exchange terms improve accuracy in predicting the enol form’s stability due to resonance with the furan ring . Solvent effects (e.g., polarizable continuum models) refine predictions of tautomeric ratios in aqueous vs. nonpolar environments. Validation via experimental ¹H NMR (integration of keto/enol proton signals) is critical .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s acid dissociation constant (pKa)?
Discrepancies often arise from solvent effects or incomplete basis sets in DFT. To address this:
Experimental pKa Determination : Use potentiometric titration in buffered solutions (e.g., 0.1 M KCl) at 25°C.
Computational Refinement : Apply SMD solvation models to simulate aqueous environments and recalculate pKa.
Statistical Analysis : Compare results with structurally similar β-ketoacids (e.g., 3-(thiophen-2-yl)-3-oxopropanoic acid) to identify trends .
Q. How can this compound be functionalized to study its role in enzyme inhibition (e.g., MurA)?
Stepwise functionalization is key:
- Amide Formation : React the carboxylic acid with amines (e.g., HATU/DIPEA coupling) to generate derivatives for binding assays.
- Molecular Docking : Use AutoDock Vina to simulate interactions with MurA’s active site (PDB: 1UAE). Prioritize derivatives with hydrogen bonds to Arg120 or Glu154 .
- In Vitro Assays : Measure IC₅₀ values via spectrophotometric monitoring of UDP-N-acetylglucosamine enolpyruvyl transferase activity .
Q. What experimental designs mitigate decomposition issues during stability studies of this compound?
- Storage Conditions : Use inert atmospheres (N₂) and low temperatures (-20°C) to slow hydrolysis.
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- pH Optimization : Buffers near the compound’s pKa (~3.5) reduce enol-mediated decomposition .
Methodological Considerations for Data Interpretation
Q. How to analyze competing reaction pathways (e.g., oxidation vs. decarboxylation) in synthetic workflows?
Q. What statistical approaches validate reproducibility in biological assays involving this compound?
- Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
- ANOVA with Tukey’s Test : Compare triplicate measurements across experimental batches to assess variability .
Safety and Handling
Q. What precautions are recommended for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
